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molecular formula C16H24N2O3 B8539361 Tert-butyl 4-[hydroxy(pyridin-4-yl)methyl]piperidine-1-carboxylate

Tert-butyl 4-[hydroxy(pyridin-4-yl)methyl]piperidine-1-carboxylate

Cat. No. B8539361
M. Wt: 292.37 g/mol
InChI Key: IUEYNOHMWARYBS-UHFFFAOYSA-N
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Patent
US07491735B2

Procedure details

To a solution of the above alcohol (610 mg, 1.6 mmol) in MeOH (5 mL) in a Parr flask was added 10% Pd/C (100 mg) under N2. The mixture was hydrogenated at room temperature under 1.5 atm H2 for 1 h. 3N NaOH (5 mL) was added and the mixture was extracted with CHCl3 (20 mL×2). The solution was filtered through a short pad of Celite® to give the 4-(hydroxy-pyridin-4-yl-methyl)-piperidine-1-carboxylic acid tert-butyl ester (380 mg, 81%) as a colourless oil.
Quantity
610 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH:14]([C:16]2[CH:21]=[CH:20][N:19]=[CH:18][C:17]=2Br)[OH:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>CO.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([CH:14]([OH:15])[C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
610 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(O)C1=C(C=NC=C1)Br
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CHCl3 (20 mL×2)
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a short pad of Celite®

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C1=CC=NC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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